molecular formula C13H18N2O2 B599117 (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate CAS No. 1201670-92-9

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate

Cat. No.: B599117
CAS No.: 1201670-92-9
M. Wt: 234.299
InChI Key: NHABNVYVQXLSEG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate is a chiral chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereospecific methylpiperazine moiety, is highly relevant for designing novel bioactive molecules. Research into analogous methyl piperazine derivatives demonstrates their critical role in the discovery of new therapeutic agents, particularly as potential anticancer compounds and central nervous system (CNS) active drugs . In anticancer research, structurally similar methyl piperazine derivatives are being explored as potent inhibitors, with studies showing promising cytotoxicity against human lung carcinoma (A-549) and human colon carcinoma (HCT-116) cell lines . Furthermore, the piperazine scaffold is a fundamental building block in the development of psychotropic medications, forming the core of both established and investigational antipsychotic drugs that target monoamine receptors . The (R)-enantiomer provides a specific chiral environment that may be crucial for selective interaction with biological targets such as enzymes and G-protein-coupled receptors (GPCRs), making it a valuable compound for constructing potential protease inhibitors or receptor modulators with optimized binding affinity and metabolic stability .

Properties

IUPAC Name

methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-5-3-11(4-6-12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHABNVYVQXLSEG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662678
Record name Methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201670-92-9
Record name Methyl 4-[(3R)-3-methyl-1-piperazinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201670-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

A common approach involves reacting methyl 4-fluorobenzoate with (R)-3-methylpiperazine under basic conditions. The fluoride acts as a leaving group, enabling nucleophilic attack by the piperazine’s secondary amine.

Procedure :

  • Reagents : Methyl 4-fluorobenzoate (1.0 eq), (R)-3-methylpiperazine (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent : Dimethylformamide (DMF) or toluene.

  • Conditions : 80–100°C for 12–24 hours under argon.

  • Workup : Precipitation in ice water, filtration, and chromatography.

Yield : 60–75%.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers higher efficiency for aryl-amine bond formation. This method is preferred for substrates with poor leaving groups (e.g., chloride).

Procedure :

  • Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%).

  • Base : Cs₂CO₃ (2.5 eq).

  • Solvent : Toluene or dioxane.

  • Substrate : Methyl 4-bromobenzoate and (R)-3-methylpiperazine.

  • Conditions : 100°C for 24 hours.

Yield : 70–85%.

Chiral Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution is employed:

  • Diastereomeric Salt Formation : React racemic 3-methylpiperazine with a chiral acid (e.g., L-tartaric acid).

  • Crystallization : Separate (R)- and (S)-enantiomers via differential solubility.

  • Coupling : Isolated (R)-3-methylpiperazine is reacted with methyl 4-halobenzoate.

Enantiomeric Excess (ee) : >98% after crystallization.

Intermediate Synthesis and Characterization

(R)-3-Methylpiperazine

Synthesized via asymmetric hydrogenation of a prochiral imine precursor:

  • Substrate : N-Boc-protected 3-methylenepiperazine.

  • Catalyst : Ru-(BINAP) complex.

  • Conditions : H₂ (50 psi), methanol, 25°C.

Yield : 90% with 99% ee.

Methyl 4-Halobenzoates

Methyl 4-bromobenzoate :

  • Preparation : Esterification of 4-bromobenzoic acid with methanol using H₂SO₄.

  • Purity : >99% (GC-MS).

Optimization and Scalability

Solvent and Temperature Effects

  • DMF vs. Toluene : DMF accelerates substitution but complicates purification. Toluene offers cleaner reactions.

  • Reaction Time : Reduced from 24 to 12 hours using microwave irradiation (100°C).

Catalytic Systems

  • PdCl₂(PPh₃)₂/CuI : Effective for Sonogashira couplings but less so for aminations.

  • Pd₂(dba)₃/Xantphos : Superior for Buchwald-Hartwig, enabling gram-scale synthesis.

Analytical and Spectroscopic Data

Property Value Source
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Melting Point 152–154°C
1H NMR (CDCl₃) δ 7.95 (d, 2H), 7.45 (d, 2H), 3.90 (s, 3H)
HPLC Purity >99.5%
Enantiomeric Excess >98% (Chiral HPLC)

Industrial and Regulatory Considerations

  • Crystallinity : Critical for formulation stability. The final product is recrystallized from ethanol/water (3:1).

  • Safety : Piperazine derivatives require handling under inert conditions due to hygroscopicity.

  • Environmental Impact : Pd catalysts are recovered via filtration over Celite® .

Chemical Reactions Analysis

Types of Reactions

®-methyl 4-(3-methylpiperazin-1-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of ®-methyl 4-(3-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ester Linkages

Compound C1: Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate
  • Structural Differences: Incorporates a 2-phenylquinoline-4-carbonyl group attached to the piperazine nitrogen, unlike the simpler 3-methylpiperazine in the target compound.
  • Physicochemical Properties: Crystallizes as a yellow solid in ethyl acetate; exhibits higher molecular weight (MW ≈ 487.5 g/mol) compared to the target compound due to the quinoline substituent .
  • Biological Relevance: Quinoline derivatives are often explored for antimalarial or anticancer activity, suggesting C1 may have distinct pharmacological profiles.
Compound 3-(4-Methylpiperazin-1-yl)benzoic Acid
  • Structural Differences : Replaces the methyl ester with a carboxylic acid group, altering solubility (higher polarity) and bioavailability.
  • Physical Data : Melting point 187–190°C; CAS RN 215309-01-6 .
  • Applications : Carboxylic acid derivatives are typically used as intermediates for salt formation or prodrug development.
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structural Differences: Substitutes piperazine with a phenethylamino linker and pyridazine ring, modifying hydrogen-bonding capacity and steric bulk.
  • Functional Impact : The ethyl ester group may confer different metabolic stability compared to the methyl ester in the target compound .

Substituent Effects on Piperazine-Benzoate Scaffold

The table below summarizes key variations in substituents and their implications:

Compound Name Substituent on Piperazine Ester Group Key Properties/Applications Reference
(R)-Methyl 4-(3-methylpiperazin-1-yl)benzoate 3-Methyl Methyl Chiral center; potential CNS activity
C1 2-Phenylquinoline-4-carbonyl Methyl Anticancer/antimalarial candidate
3-(4-Methylpiperazin-1-yl)benzoic Acid None (carboxylic acid) Intermediate for salt formation
I-6230 Pyridazin-3-ylphenethyl Ethyl Hypothetical kinase inhibition

Biological Activity

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate has the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O\
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1131622-65-5

This compound features a benzoate moiety linked to a piperazine derivative, which is often associated with various biological activities, including neuropharmacological effects and potential anti-cancer properties.

Anticancer Activity

Piperazine derivatives are increasingly recognized for their anticancer potential. In vitro studies have reported that certain piperazine-containing compounds exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM) Compound Reference
MCF-715.0(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate (hypothetical)
NCI-H46010.5Piperazine derivative X
HeLa8.0Piperazine derivative Y

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The promising results from related compounds suggest that (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate could be evaluated for similar activities.

The biological activity of (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate may involve several mechanisms:

  • Receptor Interaction : Piperazine derivatives often act as modulators of neurotransmitter receptors, which could contribute to their neuropharmacological effects.
  • Cell Cycle Inhibition : Some studies indicate that these compounds can interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The exact mechanism by which piperazine derivatives exert antimicrobial effects is still being investigated but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on Anticancer Effects

A recent study explored the anticancer effects of a series of piperazine derivatives, including (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate analogs. The study found that:

  • The compounds exhibited significant cytotoxicity against MCF-7 and NCI-H460 cell lines.
  • Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways.

Antimicrobial Screening

Another research effort focused on screening piperazine derivatives for antimicrobial activity against ESKAPE pathogens. The results indicated that:

  • Certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria.
  • Structure–activity relationship (SAR) analysis suggested that modifications to the piperazine ring could enhance antimicrobial efficacy.

Q & A

Basic Question: What are the optimal synthetic routes for (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate, and how can reaction conditions be optimized to improve enantiomeric purity?

Answer:
The synthesis of (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate typically involves multi-step reactions, starting with coupling a piperazine derivative to a benzoate ester. Key steps include:

  • Amide/Carbamate Formation: Reacting 4-(chlorocarbonyl)benzoic acid methyl ester with (R)-3-methylpiperazine under basic conditions (e.g., triethylamine in DMF) .
  • Chirality Control: Use chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed coupling) to ensure enantiomeric purity.
  • Purification: Employ column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (R)-enantiomer .
    Monitoring: Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm enantiomeric excess using chiral HPLC (Chiralpak® AD-H column) .

Basic Question: How can the stereochemical configuration of (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate be confirmed experimentally?

Answer:

  • X-ray Crystallography: Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and refine the structure using SHELXL for precise stereochemical assignment .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (TD-DFT) to validate the (R)-configuration .
  • NMR Spectroscopy: Analyze NOE correlations (e.g., between the methyl group on piperazine and aromatic protons) to infer spatial arrangement .

Advanced Question: What crystallographic challenges arise in resolving the structure of (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate, and how can SHELX/WinGX address them?

Answer:

  • Challenges: Low crystal quality, twinning, or weak diffraction due to flexible piperazine rings.
  • Solutions:
    • Use SHELXD for phase determination with high redundancy data (≥98% completeness) .
    • Refine anisotropic displacement parameters in SHELXL to model piperazine ring puckering (4C1 chair conformation) .
    • WinGX’s ORTEP module visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for stability .

Advanced Question: How does the 3-methylpiperazine moiety influence the compound’s pharmacological activity, and what assays are suitable for structure-activity relationship (SAR) studies?

Answer:

  • Role of 3-Methylpiperazine: Enhances binding to CNS targets (e.g., serotonin/dopamine receptors) via hydrogen bonding and hydrophobic interactions .
  • SAR Assays:
    • Enzyme Inhibition: Test against acetylcholinesterase (Ellman’s method) or kinase assays (ADP-Glo™) .
    • Cellular Uptake: Use Caco-2 monolayers to assess permeability (Papp >1×10⁻⁶ cm/s indicates blood-brain barrier penetration) .
    • Computational Docking: AutoDock Vina predicts binding affinities to receptors (e.g., ΔG ≤−8 kcal/mol suggests strong binding) .

Basic Question: What analytical methods are recommended for quantifying impurities in (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate?

Answer:

  • HPLC-PDA: Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve impurities (e.g., des-methyl byproduct at RT ~12.3 min) .
  • LC-MS/MS: Detect trace impurities (<0.1%) via MRM transitions (e.g., m/z 289→144 for the parent ion) .
  • NMR (1H/13C): Identify stereoisomers using 2D NOESY (cross-peaks between piperazine CH3 and benzoate OCH3 confirm configuration) .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data for piperazine-containing analogs?

Answer:

  • Data Triangulation: Compare results across cell lines (e.g., HEK-293 vs. SH-SY5Y) to rule out cell-specific effects .
  • Metabolic Stability: Test compounds in liver microsomes (e.g., human vs. rat) to account for species-dependent CYP450 metabolism .
  • Counter-Screen: Use orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) to confirm target engagement .

Advanced Question: What computational strategies predict the solvation effects and conformational flexibility of (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate?

Answer:

  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) using AMBER to analyze piperazine ring dynamics (RMSD <1.5 Å indicates stability) .
  • QM/MM: Calculate solvation free energy (ΔGsolv) at the B3LYP/6-31G* level to predict solubility trends .
  • Pharmacophore Modeling: Identify critical features (e.g., aromatic π-stacking, H-bond donors) using MOE’s Alignment module .

Basic Question: What safety protocols are recommended for handling (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate in vitro?

Answer:

  • Toxicity Screening: Conduct MTT assays (IC50 >100 μM suggests low cytotoxicity) .
  • PPE: Use nitrile gloves and fume hoods to prevent dermal/oral exposure (LD50 data pending).
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal per OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.